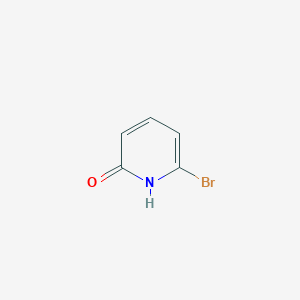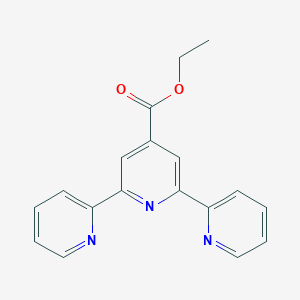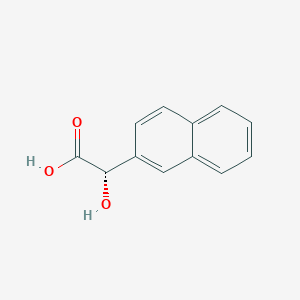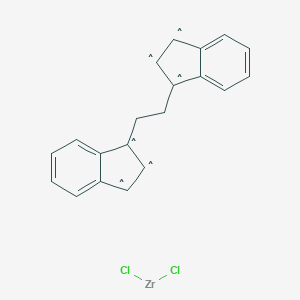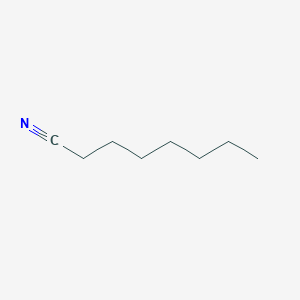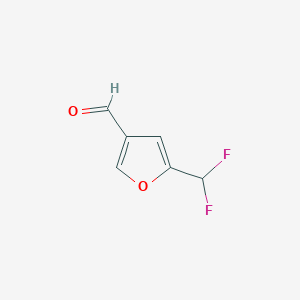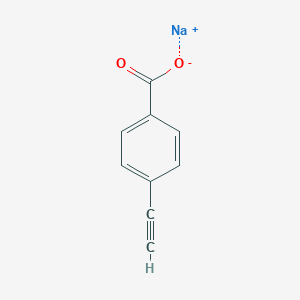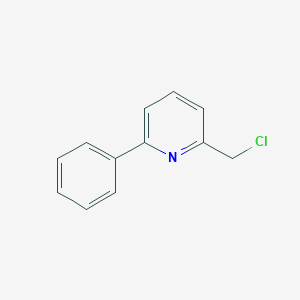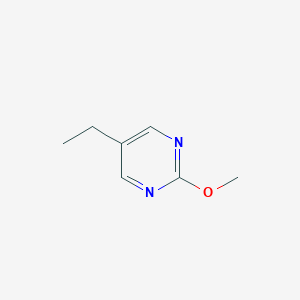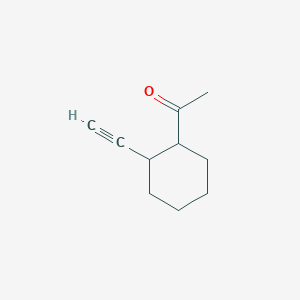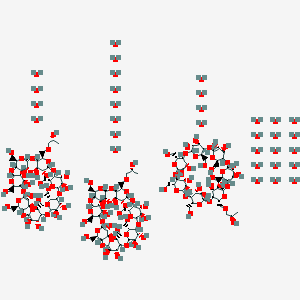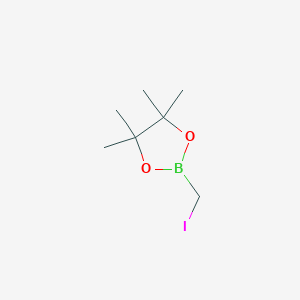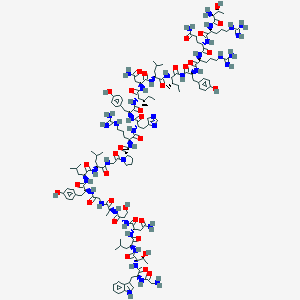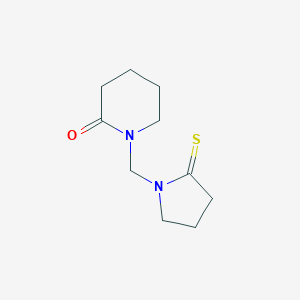
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as Thioflavin T, which is a fluorescent dye that is commonly used to detect amyloid fibrils in biological samples. Thioflavin T has been used in various fields such as biochemistry, neuroscience, and pharmacology.
作用机制
Thioflavin T binds to the beta-sheet structure of amyloid fibrils, which results in the enhancement of its fluorescence. The fluorescence emission of Thioflavin T is dependent on the conformation of the beta-sheet structure of the amyloid fibrils.
生化和生理效应
Thioflavin T has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not interact with proteins or nucleic acids and does not affect cell viability.
实验室实验的优点和局限性
One of the advantages of using Thioflavin T in lab experiments is its ability to detect amyloid fibrils in biological samples with high sensitivity and specificity. It is also easy to use and can be used in a variety of experimental conditions. However, Thioflavin T has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential to interfere with other fluorescent dyes.
未来方向
Thioflavin T has the potential to be used in various future scientific research applications. One of the future directions is the development of Thioflavin T-based assays for high-throughput screening of potential therapeutic agents for amyloid diseases. Another future direction is the development of Thioflavin T-based imaging techniques for the detection of amyloid fibrils in vivo. Additionally, Thioflavin T could be used in the development of diagnostic tools for amyloid diseases.
In conclusion, Thioflavin T is a valuable tool for scientific research due to its ability to detect amyloid fibrils in biological samples. Its unique properties have led to its widespread use in various fields of research. The future directions for Thioflavin T research are promising and could lead to the development of new diagnostic tools and therapeutic agents for amyloid diseases.
合成方法
The synthesis of 1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one involves the reaction of piperidin-2-one with 2-thiophenecarboxaldehyde in the presence of a base. The reaction yields Thioflavin T, which is a yellow-green powder that is soluble in water.
科学研究应用
Thioflavin T has been used in various scientific research applications due to its ability to detect amyloid fibrils in biological samples. It has been used to study the aggregation of amyloid proteins in diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has also been used to study the formation of amyloid fibrils in vitro.
属性
CAS 编号 |
157439-31-1 |
|---|---|
产品名称 |
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one |
分子式 |
C10H16N2OS |
分子量 |
212.31 g/mol |
IUPAC 名称 |
1-[(2-sulfanylidenepyrrolidin-1-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C10H16N2OS/c13-9-4-1-2-6-11(9)8-12-7-3-5-10(12)14/h1-8H2 |
InChI 键 |
VPJNHOQRAULHMA-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CN2CCCC2=S |
规范 SMILES |
C1CCN(C(=O)C1)CN2CCCC2=S |
同义词 |
2-Piperidinone, 1-[(2-thioxo-1-pyrrolidinyl)methyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




